2,5-Bis(4-ethylphenyl)-3,6-dihydroxybenzo-1,4-quinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC114126 is a potent and orally active inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR-TK). This compound exhibits strong antiproliferative activities, making it a promising candidate for cancer research .
Preparation Methods
The synthesis of NSC114126 involves several steps, including the preparation of the core structure and subsequent functionalization. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions that involve the formation of carbon-carbon and carbon-oxygen bonds .
Chemical Reactions Analysis
NSC114126 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: NSC114126 can be reduced to form different reduced products.
Scientific Research Applications
NSC114126 has a wide range of scientific research applications, particularly in the field of cancer research. It is used to study the inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in the proliferation of cancer cells. The compound’s strong antiproliferative activities make it a valuable tool for investigating the mechanisms of cancer cell growth and developing new cancer therapies .
Mechanism of Action
NSC114126 exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). This inhibition prevents the phosphorylation of tyrosine residues on the receptor, which is a critical step in the signaling pathways that lead to cell proliferation. By blocking this pathway, NSC114126 effectively reduces the growth and proliferation of cancer cells .
Comparison with Similar Compounds
NSC114126 is unique in its strong antiproliferative activities and its ability to inhibit the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). Similar compounds include:
Gefitinib: Another EGFR inhibitor used in cancer research.
Erlotinib: A compound that also targets the EGFR tyrosine kinase.
Afatinib: An irreversible inhibitor of the EGFR family of receptors. Compared to these compounds, NSC114126 offers a unique combination of potency and oral bioavailability, making it a valuable tool for cancer research
Properties
CAS No. |
24909-18-0 |
---|---|
Molecular Formula |
C22H20O4 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2,5-bis(4-ethylphenyl)-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C22H20O4/c1-3-13-5-9-15(10-6-13)17-19(23)21(25)18(22(26)20(17)24)16-11-7-14(4-2)8-12-16/h5-12,23,26H,3-4H2,1-2H3 |
InChI Key |
JTTAVDAEVCLLLX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(C(=O)C(=C(C2=O)O)C3=CC=C(C=C3)CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.